(R)-3,5-Difluoromandelic acid
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Overview
Description
®-3,5-Difluoromandelic acid is an organic compound that belongs to the class of mandelic acids, which are aromatic alpha-hydroxy acids. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring, and a hydroxyl group attached to the alpha carbon adjacent to the carboxyl group. The ®-enantiomer indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,5-Difluoromandelic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3,5-difluorobenzaldehyde.
Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized to form the desired ®-3,5-Difluoromandelic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of ®-3,5-Difluoromandelic acid may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to selectively hydrogenate the precursor compound.
Enzymatic Resolution: Employing enzymes to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: ®-3,5-Difluoromandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 3,5-Difluorobenzoylformic acid.
Reduction: 3,5-Difluorobenzyl alcohol.
Substitution: 3,5-Difluoroaniline or 3,5-difluorothiophenol.
Scientific Research Applications
®-3,5-Difluoromandelic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3,5-Difluoromandelic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Mandelic Acid: Lacks the fluorine atoms and has different chemical properties.
3,5-Difluorobenzoic Acid: Lacks the hydroxyl group and has different reactivity.
3,5-Difluorophenylacetic Acid: Similar structure but different functional groups.
Uniqueness: ®-3,5-Difluoromandelic acid is unique due to the presence of both fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. Its specific stereochemistry also contributes to its unique interactions with biological targets.
Properties
IUPAC Name |
(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMLPPFFMSRWBK-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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